2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride is a complex heterocyclic compound. . This compound is characterized by its unique structure, which includes both nitrogen and sulfur atoms within its heterocyclic ring, making it a subject of interest for various scientific studies.
Preparation Methods
The synthesis of 2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride typically involves multi-step reactions. One common synthetic route includes the reaction of 5,5-diaryl-2-thioxo-imidazolidin-4-ones with acetylenedicarboxylates and alkyl isocyanides in diethyl ether at room temperature . This method efficiently produces dialkyl cis-7-(alkyl-imino)-2,2-diaryl-3-oxo-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-thiazine-5,6-dicarboxylates, which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-3-phenyl-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b]thiazoles, such as benzo[d]-imidazo[2,1-b]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Properties
CAS No. |
86346-68-1 |
---|---|
Molecular Formula |
C19H21ClN2OS |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-phenyl-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C19H20N2OS.ClH/c22-19(16-9-5-2-6-10-16)17(23-18-20-13-14-21(18)19)12-11-15-7-3-1-4-8-15;/h1-10,17,22H,11-14H2;1H |
InChI Key |
WCUVWUFXUYUYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=CC=CC=C3)O)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.